Cas no 681034-15-1 ((-)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-yl)methyl Methanethiosulfonate)

(-)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-yl)methyl Methanethiosulfonate 化学的及び物理的性質
名前と識別子
-
- (-)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-yl)methyl Methanethiosulfonate
- (-)-(1-Oxyl-2,2,5,5-
- (3S)-1-hydroxy-2,2,5,5-tetramethyl-3-(methylsulfonylsulfanylmethyl)pyrrolidine
- 681034-15-1
- S-{[(3S)-1-Hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl]methyl} methanesulfonothioate
- (3S)-3-[(METHANESULFONYLSULFANYL)METHYL]-2,2,5,5-TETRAMETHYLPYRROLIDIN-1-OL
- DTXSID10654073
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- インチ: InChI=1S/C10H21NO3S2/c1-9(2)6-8(7-15-16(5,13)14)10(3,4)11(9)12/h8,12H,6-7H2,1-5H3/t8-/m1/s1
- InChIKey: WRGRMWJGHAOGQV-MRVPVSSYSA-N
- SMILES: CC1(CC(C(N1O)(C)C)CSS(=O)(=O)C)C
計算された属性
- 精确分子量: 266.08800
- 同位素质量: 267.09628588g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 16
- 回転可能化学結合数: 3
- 複雑さ: 357
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.2
- トポロジー分子極性表面積: 91.3Ų
じっけんとくせい
- ゆうかいてん: 85-90°C
- 稳定性: Low in H2O
- PSA: 71.06000
- LogP: 2.92250
(-)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-yl)methyl Methanethiosulfonate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | O873910-10mg |
(-)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-yl)methyl Methanethiosulfonate |
681034-15-1 | 10mg |
$1258.00 | 2023-05-17 | ||
A2B Chem LLC | AC99285-1mg |
(-)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-yl)methyl Methanethiosulfonate |
681034-15-1 | 1mg |
$1144.00 | 2024-04-19 | ||
TRC | O873910-5mg |
(-)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-yl)methyl Methanethiosulfonate |
681034-15-1 | 5mg |
$810.00 | 2023-05-17 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-208678-1 mg |
(-)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-yl)methyl Methanethiosulfonate, |
681034-15-1 | 97% | 1mg |
¥3,046.00 | 2023-07-11 | |
SHENG KE LU SI SHENG WU JI SHU | sc-208678-1mg |
(-)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-yl)methyl Methanethiosulfonate, |
681034-15-1 | 97% | 1mg |
¥3046.00 | 2023-09-05 | |
TRC | O873910-1mg |
(-)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-yl)methyl Methanethiosulfonate |
681034-15-1 | 1mg |
$173.00 | 2023-05-17 | ||
TRC | O873910-2mg |
(-)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-yl)methyl Methanethiosulfonate |
681034-15-1 | 2mg |
$328.00 | 2023-05-17 | ||
A2B Chem LLC | AC99285-5mg |
(-)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-yl)methyl Methanethiosulfonate |
681034-15-1 | 5mg |
$2550.00 | 2024-04-19 |
(-)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-yl)methyl Methanethiosulfonate 関連文献
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
(-)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-yl)methyl Methanethiosulfonateに関する追加情報
Introduction to (-)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-yl)methyl Methanethiosulfonate (CAS No. 681034-15-1)
The compound (-)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-yl)methyl Methanethiosulfonate, identified by the CAS registry number 681034-15-1, is a specialized organic sulfur compound with unique chemical properties. This compound has garnered attention in various scientific and industrial applications due to its distinctive structure and functional groups. Recent studies have highlighted its potential in fields such as agricultural chemistry, pharmaceuticals, and materials science. Its molecular architecture, characterized by a pyrrolidine ring system and a methanethiosulfonate group, contributes to its versatile reactivity and selectivity in chemical transformations.
The synthesis of this compound involves advanced organic chemistry techniques, including multi-step reactions and precise stereochemical control. Researchers have developed innovative methods to optimize its production efficiency while maintaining high purity levels. The stereochemistry of the molecule plays a critical role in its functionality, as evidenced by recent findings in asymmetric catalysis and enantioselective reactions. The (-)-enantiomer, for instance, exhibits superior performance in certain biological assays compared to its (+)-counterpart.
In terms of applications, this compound has shown promise as a building block in the synthesis of bioactive molecules. Its methanethiosulfonate group serves as a reactive site for nucleophilic substitutions, making it an ideal precursor for constructing complex organic frameworks. Recent studies have demonstrated its utility in the development of novel pesticides and herbicides with enhanced efficacy and reduced environmental impact. Additionally, it has been explored as a potential intermediate in the synthesis of therapeutic agents targeting specific cellular pathways.
The structural integrity of this compound is further underscored by its stability under various reaction conditions. Its tetramethylpyrrolidine moiety provides steric protection to the reactive sulfur atom, enabling controlled reactivity in challenging chemical environments. This property has been leveraged in the design of new catalysts for industrial processes, where selectivity and durability are paramount.
From a research perspective, the compound has been extensively studied using modern analytical techniques such as NMR spectroscopy and X-ray crystallography. These investigations have provided deeper insights into its molecular geometry and intermolecular interactions. For instance, recent computational studies have revealed that the spatial arrangement of substituents on the pyrrolidine ring significantly influences its reactivity toward nucleophiles.
In conclusion, (-)-(1-Oxyl-2,2,5,5-tetramethylpyrrolidin-3-yl)methyl Methanethiosulfonate (CAS No. 681034-15-1) stands out as a valuable compound with diverse applications across multiple disciplines. Its unique chemical properties and versatile functionality continue to drive innovative research and development efforts. As scientific advancements unfold, this compound is expected to play an increasingly important role in advancing both academic and industrial objectives.
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